N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, an isopropyl-substituted pyrimidinone ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Benzyl Group: The benzyl group can be introduced through benzylation reactions using benzyl halides.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized through acylation reactions using phenylacetyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for benzylation, isopropyl halides for alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide: Similar structure with a methyl group instead of an isopropyl group.
N-benzyl-2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
N-benzyl-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17(2)20-13-21(26)24(16-23-20)15-22(27)25(19-11-7-4-8-12-19)14-18-9-5-3-6-10-18/h3-13,16-17H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBRONBWKYNOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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